Methyl Nonafluorobutyl Ketone

概要

説明

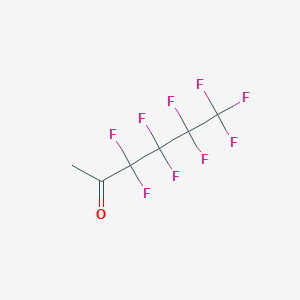

Methyl Nonafluorobutyl Ketone is a fluorinated organic compound characterized by the presence of nine fluorine atoms attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Nonafluorobutyl Ketone typically involves the fluorination of hexan-2-one. One common method is the direct fluorination of hexan-2-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to achieve high yields and purity. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to produce this compound on a larger scale.

化学反応の分析

Types of Reactions

Methyl Nonafluorobutyl Ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Compounds with substituted functional groups, depending on the nucleophile used.

科学的研究の応用

Fire Extinguishing Compositions

One of the primary applications of MNFBK is in fire extinguishing agents. Fluorinated ketones, including MNFBK, are noted for their effectiveness in extinguishing fires while leaving no residue, making them suitable for environments where sensitive equipment is present. Key points include:

- Clean Extinguishing Agents : MNFBK functions as a clean extinguishing agent that minimizes damage to the protected area and its contents. This property is particularly beneficial in settings like data centers and archives where traditional water-based extinguishers could cause significant harm .

- Environmental Benefits : Compared to traditional halogenated fire suppressants, MNFBK exhibits low toxicity and flammability, along with minimal ozone depletion potential and short atmospheric lifetimes. This makes it a more environmentally friendly alternative to bromine-containing agents .

- Application Techniques : MNFBK can be combined with other agents (e.g., dry chemicals) to enhance fire suppression capabilities. For instance, it can be super-pressurized for effective dispersion during firefighting operations .

Solvent Properties

Methyl Nonafluorobutyl Ketone also serves as a solvent in various chemical processes due to its unique properties:

- Vapor-Liquid Equilibria : Research indicates that MNFBK can be utilized in vapor-liquid equilibrium studies, which are crucial for understanding thermodynamic behaviors in mixtures involving solvents like acetone and cyclopentyl methyl ether. Such studies are essential for designing separation processes in chemical engineering .

- Compatibility with Other Chemicals : Its compatibility with various organic solvents allows it to be employed effectively in extraction and purification processes, particularly in industries that require non-reactive solvents .

Chemical Intermediary

MNFBK's structure allows it to act as an intermediary in the synthesis of other fluorinated compounds:

- Synthesis of Fluorinated Polymers : The compound can be used as a precursor in the production of fluorinated polymers. These materials are valued for their thermal stability and chemical resistance, making them suitable for high-performance applications such as aerospace and automotive components .

- Potential in Biomass Conversion : Recent studies have explored the use of hyperbranched polymers derived from ketones like MNFBK in catalytic reactions relevant to biomass conversion, indicating its versatility beyond traditional applications .

Case Study 1: Fire Suppression Systems

A notable case study involved the integration of MNFBK into advanced fire suppression systems designed for data centers. The system demonstrated rapid extinguishing capabilities without leaving any residue, significantly reducing downtime after a fire incident.

Case Study 2: Solvent Efficacy

In a comparative study of various solvents used in extraction processes, MNFBK was found to outperform traditional solvents regarding selectivity and recovery rates. Its low toxicity profile also made it preferable for use in food-related applications.

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Fire Extinguishing | Clean agent, low toxicity | Data center fire suppression |

| Solvent Properties | Effective solvent for extraction | Organic compound purification |

| Chemical Intermediary | Precursor for fluorinated polymers | Synthesis of high-performance materials |

作用機序

The mechanism of action of Methyl Nonafluorobutyl Ketone is primarily related to its high electronegativity and stability. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which can influence the reactivity of the compound. This effect can be harnessed in various chemical reactions to achieve specific outcomes, such as increased resistance to oxidation or enhanced reactivity in nucleophilic substitution reactions.

類似化合物との比較

Similar Compounds

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol: Similar in structure but contains a hydroxyl group instead of a ketone group.

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Contains a thiol group, making it useful in different applications.

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: A longer chain fluorinated compound with an epoxide group.

Uniqueness

Methyl Nonafluorobutyl Ketone is unique due to its ketone functional group, which imparts distinct reactivity compared to its alcohol and thiol analogs. This compound’s high fluorine content also contributes to its exceptional thermal and chemical stability, making it valuable in applications where such properties are essential.

生物活性

Methyl Nonafluorobutyl Ketone (MNFBK), a fluorinated organic compound, has gained attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of MNFBK, focusing on its effects on various biological systems, potential applications, and relevant research findings.

This compound is classified as a perfluorinated compound with the molecular formula and a molecular weight of 300.06 g/mol. Its structure features a nonafluorobutyl group, which significantly influences its biological interactions due to the electronegative fluorine atoms.

Biological Activity Overview

Research into the biological activity of MNFBK has primarily focused on its effects on enzyme inhibition and potential therapeutic applications. The compound's unique fluorinated structure may contribute to its ability to interact with biological macromolecules.

1. Enzyme Inhibition

One of the significant areas of study is MNFBK's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease treatment. A study utilized machine learning models to identify potential AChE inhibitors from chemical databases, where compounds similar to MNFBK were evaluated for their inhibitory effects .

Table 1: AChE Inhibitory Activity of Selected Compounds

| Compound | IC50 (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl Trifluoromethyl Ketone | 0.51 | -12.27 |

| Trifluoromethylstyryl Ketone | 0.33 | -12.20 |

Note: TBD indicates that specific values for MNFBK are yet to be determined in the referenced studies.

2. Toxicity and Safety Assessment

The safety profile of MNFBK is crucial for its potential applications. Studies have indicated that perfluorinated compounds can exhibit toxicity depending on their structure and exposure levels. Research has shown that the elimination of fluoride from the human body occurs primarily through renal pathways, raising concerns about bioaccumulation and long-term exposure effects .

Case Studies

Case Study 1: In Vitro Assessment of AChE Inhibition

In a controlled laboratory setting, researchers conducted in vitro assays to evaluate the potency of various fluorinated compounds, including MNFBK, against AChE. The results indicated that compounds with similar structural features exhibited varying degrees of inhibition, suggesting that MNFBK could be a candidate for further exploration in neuropharmacology .

Case Study 2: Environmental Impact Studies

Environmental studies have investigated the persistence and degradation pathways of MNFBK in aquatic systems. These studies reveal that fluorinated compounds can accumulate in biota, leading to ecological concerns about their long-term effects on wildlife and ecosystems .

Research Findings

Recent findings indicate that MNFBK may have applications beyond enzyme inhibition, including potential uses in materials science due to its unique chemical stability and resistance to degradation. Furthermore, ongoing research is exploring its role as a chemical probe in biological systems, particularly in understanding protein-ligand interactions .

特性

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFRPMJUNOKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379555 | |

| Record name | Methyl perfluorobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-18-2 | |

| Record name | Methyl perfluorobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluorobutyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The dielectric constant of a substance reflects its ability to store electrical energy when subjected to an electric field []. Understanding this property is crucial for various applications, particularly in material science and electronics. For example, 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one's dielectric constant could determine its suitability as a solvent for chemical reactions or as a component in electronic devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。